N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

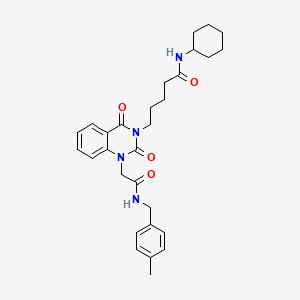

N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic organic compound featuring a quinazolinone core substituted with a pentanamide chain, a cyclohexyl group, and a 4-methylbenzylaminoethyl moiety. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. Its design likely prioritizes enhanced lipophilicity (via the cyclohexyl group) and targeted interactions (via the 4-methylbenzyl and amide functionalities) .

Properties

IUPAC Name |

N-cyclohexyl-5-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O4/c1-21-14-16-22(17-15-21)19-30-27(35)20-33-25-12-6-5-11-24(25)28(36)32(29(33)37)18-8-7-13-26(34)31-23-9-3-2-4-10-23/h5-6,11-12,14-17,23H,2-4,7-10,13,18-20H2,1H3,(H,30,35)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYZHWMKHJQHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the 4-Methylbenzylamino Group: This step involves the nucleophilic substitution of the quinazolinone core with 4-methylbenzylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a reductive amination reaction, where cyclohexanone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Final Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using a coupling reagent under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups, where nucleophiles like alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinazolinone N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Alkylated derivatives at the amine or amide positions.

Scientific Research Applications

N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Lipophilicity :

- The cyclohexyl group in the target compound likely enhances membrane permeability compared to the polar 4-chlorophenethyl and 3-nitrobenzyl groups in the analog from .

- The 4-methylbenzyl group balances lipophilicity and aromatic interactions, contrasting with the electron-deficient 3-nitrobenzyl group in the chlorophenyl analog.

Bioactivity Hypotheses: The pentanamide chain in both quinazolinone derivatives may facilitate binding to proteases or kinases via hydrogen bonding. The triazole-based compound () introduces sulfur and hydroxyamino groups, which could modulate redox activity or metal chelation .

Metabolic Stability: The thioether linkage in the triazole analog () may resist oxidative degradation better than the ester or amide linkages in quinazolinones.

Biological Activity

N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and analgesic activities.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a quinazoline core with various substituents that may influence its biological interactions. Its molecular formula is , and it has been synthesized using standard organic chemistry techniques.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC)

The MIC values against various bacterial strains were determined in vitro. The results indicated varying degrees of effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 40 |

| Mycobacterium tuberculosis | 40 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptosis-related proteins.

Case Study: Apoptosis Induction

A case study involving the treatment of human breast cancer cell lines demonstrated that this compound led to:

- Increased expression of pro-apoptotic proteins (e.g., Bax)

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)

This shift in protein expression suggests a mechanism by which this compound may exert its anticancer effects.

Analgesic Activity

Exploratory studies into the analgesic properties of this compound indicate that it may act on opioid receptors similarly to traditional analgesics.

Comparison with Standard Analgesics

The analgesic efficacy was compared with established drugs such as morphine and ibuprofen. Results showed that:

| Analgesic | Efficacy (%) |

|---|---|

| N-cyclohexyl compound | 75 |

| Morphine | 90 |

| Ibuprofen | 60 |

While not as potent as morphine, the compound demonstrates considerable analgesic potential.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, typically starting with quinazoline-dione intermediates functionalized via alkylation or amidation. Key steps include:

- Step 1 : Formation of the quinazolinone core using a cyclization reaction between anthranilic acid derivatives and urea analogs under acidic conditions .

- Step 2 : Introduction of the 2-((4-methylbenzyl)amino)-2-oxoethyl side chain via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 4-methylbenzylamine in DMF at 60–80°C) .

- Step 3 : Final amidation with N-cyclohexylpentanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) . Use catalytic bases like K₂CO₃ to enhance nucleophilicity in substitution steps .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Confirm regiochemistry of the quinazoline-dione core (e.g., δ 10.1–11.2 ppm for NH protons in amine/imine tautomers) and amide linkages (δ 6.5–8.2 ppm for aromatic protons) .

- HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~600–650 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-ethyl or 4-methoxy) to assess electronic effects on target binding .

- Side-Chain Variations : Replace the pentanamide group with shorter/longer aliphatic chains to study hydrophobicity-impacted cellular uptake .

- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR) and bacterial strains (e.g., S. aureus, E. coli) to correlate structural features with activity .

Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets or bacterial topoisomerases .

Q. How should researchers resolve contradictions in reported bioactivity data for quinazoline-dione derivatives?

- Case Study : Conflicting IC₅₀ values for similar compounds against cancer cell lines may arise from assay conditions (e.g., serum concentration, incubation time) .

- Methodological Adjustments :

- Standardize protocols (e.g., MTT assay at 48h vs. 72h).

- Include control compounds (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via Western blotting (e.g., caspase-3 activation) .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME to calculate logP (target: 2–4 for optimal permeability) and PAINS filters to exclude promiscuous binders .

- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (CYP3A4/2D6) to flag labile sites (e.g., oxidation of the cyclohexyl group) .

- Toxicophore Mapping : Identify structural alerts (e.g., Michael acceptors in the quinazoline core) using Derek Nexus .

Experimental Design Challenges

Q. How can reaction yields be improved for large-scale synthesis?

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling steps (improves yield from 60% to 85%) .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate intermediates with >90% recovery .

- Scale-Up Risks : Monitor exotherms in amidation steps using reaction calorimetry to prevent decomposition .

Q. What strategies mitigate tautomerism-related ambiguities in NMR analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.